Chlorophosphonazo III

説明

Historical Context and Evolution of Chromogenic Reagents in Chemical Analysis

The use of organic reagents that produce color changes for chemical identification has a long history, with early examples like the use of gallnut extract to identify iron dating back to ancient times. bme.hu However, the systematic development of chromogenic reagents for quantitative analysis gained momentum in the 19th century.

Development of Azo Dyes as Analytical Reagents

The discovery of diazo compounds around 1858 marked a pivotal moment in modern organic chemistry and paved the way for the synthesis of a vast array of azo dyes. jchemrev.comjchemrev.com These compounds, characterized by the -N=N- functional group, are known for their vibrant colors and became essential in various industries, including textiles and food. jchemrev.comiipseries.org

In analytical chemistry, the versatility of azo dyes quickly became apparent. jchemrev.com The ability to introduce various functional groups onto the aromatic rings adjacent to the azo group allows for the tuning of their chemical properties, leading to the development of reagents with high sensitivity and selectivity for specific metal ions. jchemrev.com The Griess reagent, developed in the late 19th century for the analysis of nitrogen dioxide, is a classic example of an early and specific organic analytical reagent based on the formation of an azo dye. bme.hu The synthesis of azo dyes typically involves a two-step process: the conversion of an aniline derivative into an aromatic diazonium ion, followed by the coupling of this ion with another aromatic molecule. jchemrev.comjchemrev.com

Emergence of Chlorophosphonazo III and its Analogs

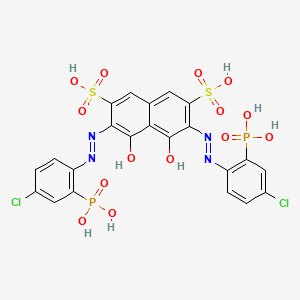

This compound is a member of the bis-azo chromotropic acid derivatives. The synthesis of a series of chromotropic acid derivatives, including Phosphonazo III, was described in 1966. google.comgoogle.com this compound itself is an analog of Arsenazo III. nih.gov The general synthetic route for such compounds involves the diazotization of an appropriate aniline derivative, in this case, an ortho-chloroaniline, which is then reacted with phosphorus trichloride to form an ortho-chlorophenyl phosphine intermediate. google.comliverpool.ac.uk This is followed by further reactions to create the final bis-azo structure.

The development of this compound and its analogs was driven by the need for highly sensitive and selective reagents for the spectrophotometric determination of a wide range of metal ions, including alkaline earth metals, thorium, uranium, lanthanides, and actinides. dojindo.comsigmaaldrich.com

Significance of this compound in Contemporary Analytical Methodologies

This compound has established itself as a valuable tool in modern analytical chemistry due to its exceptional sensitivity and advantages over older reagents.

Role as a Highly Sensitive Reagent

This compound is recognized as a highly sensitive reagent for the spectrophotometric determination of numerous metal ions. sigmaaldrich.commedchemexpress.commedchemexpress.com It forms colored complexes with various cations, allowing for their quantification at trace levels. For instance, it is used for the determination of calcium, magnesium, zirconium, titanium, thorium, scandium, and quinquevalent actinide elements. medchemexpress.commedchemexpress.com

The sensitivity of this compound is demonstrated by its high molar absorptivity in its metal complexes. For example, the molar absorptivity for its complex with copper has been reported to be 2.75 x 10⁴ L·mol⁻¹·cm⁻¹. In the analysis of lanthanides, the molar absorptivity of the chelate can reach as high as 5 x 10⁵ L·mol⁻¹·cm⁻¹. tandfonline.com This high sensitivity allows for the detection of very low concentrations of target analytes.

The following table summarizes some of the analytical applications and detection parameters of this compound for various metal ions:

| Analyte | Method | Wavelength (nm) | Limit of Detection | Reference |

| Copper (Cu) | Dual wavelength spectrophotometry | 610 | 0.005 mg/L | |

| Uranium (VI) | Extractive spectrophotometry | - | 0.8910 µg/mL | researchgate.net |

| Samarium (III) | Extractive spectrophotometry | 667 | 2.454 µg/mL | researchgate.net |

| Cerium (III) | Extractive spectrophotometry | - | 2.750 µg/mL | researchgate.net |

| Calcium (Ca) | Colorimetric | - | - | medchemexpress.comnih.gov |

| Magnesium (Mg) | Colorimetric | - | - | medchemexpress.com |

Advantages over Predecessor Reagents (e.g., Arsenazo III)

This compound offers several key advantages over its predecessor, Arsenazo III. A significant drawback of Arsenazo III is that it contains arsenic, an element with considerable environmental and health concerns. google.comgoogleapis.com The disposal of Arsenazo III reagents is problematic due to the risk of arsenic contamination of water supplies. google.comgoogleapis.com this compound, lacking arsenic in its structure, provides a safer alternative. nih.gov

While Arsenazo III is known for its low sensitivity in some applications, this compound generally exhibits higher sensitivity. googleapis.comresearchgate.net However, it has been noted that asymmetric bis-azo derivatives of Arsenazo and Phosphonazo can show even greater sensitivity and selectivity than symmetric reagents like this compound. researchgate.net

Another predecessor, ortho-cresolphthalein complexone (CPC), used for calcium determination, requires a highly alkaline pH of around 11.7 for maximum sensitivity. googleapis.com At this pH, the reagent is susceptible to absorbing atmospheric carbon dioxide, which forms carbonic acid and degrades the reagent's effectiveness. googleapis.com this compound can be used under weakly acidic to neutral conditions (pH 2-7), avoiding this issue. medchemexpress.comnih.gov For instance, the selective determination of calcium can be performed at a pH of 2.2. medchemexpress.com

特性

IUPAC Name |

3,6-bis[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N4O14P2S2/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBABJNSZGKTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N4O14P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062057 | |

| Record name | Dichlorophosphonoazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-99-4 | |

| Record name | Chlorophosphonazo III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorophosphonoazo III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorophosphonoazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the primary research applications of Chlorophosphonazo III in analytical chemistry?

this compound is widely used as a chromogenic reagent for spectrophotometric determination of metals. Key applications include:

- Quantification of rare earth elements (e.g., neodymium, thorium, uranium) in brines and geological samples via selective complexation .

- Calcium and magnesium analysis in environmental matrices (e.g., seawater, algal culture supernatants) using colorimetric methods .

- Quality control in metallurgy , such as determining cerium in steel alloys after extraction separation .

Methodological Insight : Prepare a 0.05% (w/v) aqueous solution for optimal sensitivity. Adjust pH to 2.5–3.5 for calcium assays to minimize interference from alkaline earth metals .

Q. How should this compound solutions be prepared and stored for spectrophotometric assays?

- Preparation : Dissolve 50 mg of this compound in 100 mL deionized water. Filter to remove insoluble particles .

- Storage : Keep in amber glassware at 10–30°C to prevent photodegradation. Avoid prolonged exposure to strong acids (e.g., HNO₃), which degrade the reagent .

- Stability : Solutions retain activity for ~1 week under refrigeration (4°C). For long-term storage, lyophilize and reconstitute before use .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for this compound-based assays in complex matrices?

Key Variables :

-

Acidity : Reaction kinetics and complex stability are pH-dependent. For example:

Metal Analyte Optimal [HClO₄] λmax (nm) Reference NpO₂⁺ 1.0 M 665 Th(IV) 0.1 M 640 -

Ionic Strength : Maintain ≤0.1 M to avoid quenching effects in fluorescence-based assays .

-

Temperature : Most reactions proceed optimally at 25°C. Elevated temperatures (e.g., 40°C) accelerate complexation but risk reagent decomposition .

Validation : Perform recovery tests (spiked samples) and cross-validate with ICP-MS or AAS to confirm accuracy .

Q. What strategies resolve spectral interferences in multi-metal systems using this compound?

- Masking Agents : Add 1,10-phenanthroline to suppress Fe(III) interference or EDTA to chelate competing ions like Cu(II) .

- Sequential Extraction : Separate target metals via solvent extraction (e.g., 1-butanol for uranium) prior to spectrophotometry .

- Multivariate Calibration : Use partial least squares (PLS) regression to deconvolute overlapping absorbance peaks in systems with >2 metals .

Case Study : In Nd(III)/Th(IV)/U(VI) mixtures, differential complexation at pH 1.5 (Nd), 2.0 (Th), and 3.0 (U) enables sequential quantification .

Q. How does this compound compare to structurally similar dyes (e.g., arsenazo III) in kinetic studies?

- Binding Affinity : this compound forms more stable complexes with lanthanides (e.g., La³⁺, log β = 8.2) than arsenazo III (log β = 6.5) due to its phosphonic acid groups .

- Kinetic Selectivity : In stopped-flow experiments with DCTA, this compound exhibits slower decomplexation rates (~10 s⁻¹) compared to xylenol orange (~50 s⁻¹), making it suitable for slow-reacting systems .

- pH Limitations : this compound degrades below pH 3.6, restricting its use in strongly acidic media compared to arsenazo III .

Q. What are the limitations of this compound in trace metal analysis, and how can they be mitigated?

- Detection Limits : Practical quantification limits are ~0.1 µM for most metals. For sub-µM sensitivity, preconcentrate samples using ion-exchange resins .

- Organic Interference : Biomolecules (e.g., proteins, humic acids) can adsorb the reagent. Pre-treat samples with UV digestion or activated carbon .

- Matrix Effects : High salinity (e.g., brines) causes signal suppression. Use standard addition calibration or dilute samples to ≤5% salinity .

Q. How is this compound utilized in nanoparticle tracking and bioimaging studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。